molecular formula C2H4N4 B1315214 1H-1,2,3-Triazol-4-amine CAS No. 30132-90-2

1H-1,2,3-Triazol-4-amine

Cat. No. B1315214
CAS RN: 30132-90-2
M. Wt: 84.08 g/mol
InChI Key: JSIAIROWMJGMQZ-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazol-4-amine belongs to the class of organic compounds known as imidolactams. These are cyclic organooxygen compounds containing the structure RC(=N)N where the central carbon atom and one of the linked nitrogen atoms are part of the same ring .


Synthesis Analysis

The synthesis of 1H-1,2,3-Triazol-4-amine involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .


Molecular Structure Analysis

1H-1,2,3-Triazol-4-amine consists of a triazole ring system and an amino group attached to carbon atom 3 . The molecular weight of 1H-1,2,3-Triazol-4-amine is 126.16 .


Chemical Reactions Analysis

The complexes [ (tbta)Co (μ-CA -2H)Co (tbta) (CH 3 CN)] (BF 4) 21 and [ (tbta)Co (μ-OH) 2 Co (tbta)] (BF 4) 42 (tbta = tris [ (1-benzyl-1 H -1,2,3-triazol-4-yl)methyl]amine and CA = chloranilic acid) were synthesized and characterized by X-ray crystallography, SQUID magnetometry and NMR spectroscopy .


Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state it exists as a 1:1 mixture of 1H- and 2H-tautomers .

Mechanism of Action

Target of Action

1H-1,2,3-Triazol-4-amine is a versatile compound that interacts with a variety of targets. It has been found to exhibit antimicrobial activities, indicating that its targets may include various microbial strains . Additionally, it has been suggested to have potential anticholinesterase activities, implying that its targets could also include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

Mode of Action

The mode of action of 1H-1,2,3-Triazol-4-amine involves its interaction with its targets, leading to changes in their function. For instance, it has been suggested to inhibit both AChE and BuChE activities, which could lead to an increase in the level of acetylcholine, a neurotransmitter involved in learning, memory, stress responses, and cognitive functioning . Furthermore, it has been found to exhibit antimicrobial activities, suggesting that it may interact with and inhibit the growth of various microbial strains .

Biochemical Pathways

The biochemical pathways affected by 1H-1,2,3-Triazol-4-amine are likely to be diverse, given its wide range of potential targets. In the case of its potential anticholinesterase activities, it may affect the cholinergic system in the brain, which is involved in learning, memory, stress responses, and cognitive functioning . When it comes to its antimicrobial activities, it may interfere with the growth and reproduction of various microbial strains .

Pharmacokinetics

An adme analysis of related 1,2,3-triazole hybrids has indicated that these compounds possess a favorable profile and can be considered as patient compliant .

Result of Action

The result of the action of 1H-1,2,3-Triazol-4-amine is likely to depend on its specific targets and mode of action. For instance, its potential anticholinesterase activities could lead to an increase in the level of acetylcholine, potentially enhancing cognitive functioning . Its antimicrobial activities could result in the inhibition of the growth of various microbial strains .

Action Environment

The action, efficacy, and stability of 1H-1,2,3-Triazol-4-amine may be influenced by various environmental factors. For instance, its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions have contributed to its enhanced biocompatibility . These properties suggest that it may be stable and effective in a variety of biological environments.

Safety and Hazards

1H-1,2,3-Triazol-4-amine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Due to the notable therapeutic importance of 1,4-disubstituted-1,2,3-triazoles linked with amine and ester groups, a series of 1,2,3-triazole hybrid containing amine-ester functionality have been synthesized . This synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques . In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted . Moderate to excellent activity was observed from the majority of the compounds against the tested strains .

properties

IUPAC Name

2H-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4/c3-2-1-4-6-5-2/h1H,(H3,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIAIROWMJGMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60485415
Record name 4-amino-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,3-Triazol-4-amine

CAS RN

30132-90-2
Record name 4-amino-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1,2,3-Triazol-4-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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